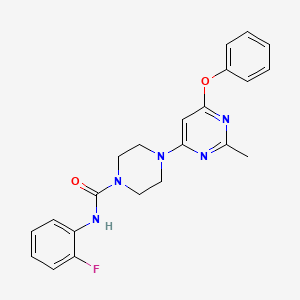

N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

Description

N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a pyrimidine core substituted with a methyl group at position 2 and a phenoxy group at position 4. The compound’s molecular formula is C24H27N5O3 (calculated based on its structural analogs in ), with a molecular weight of approximately 449.51 g/mol. The 2-fluorophenyl group attached to the carboxamide moiety and the phenoxy-pyrimidine substituent on the piperazine ring define its unique structural profile, which is critical for interactions in biological systems .

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O2/c1-16-24-20(15-21(25-16)30-17-7-3-2-4-8-17)27-11-13-28(14-12-27)22(29)26-19-10-6-5-9-18(19)23/h2-10,15H,11-14H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFLTOZOBSOBDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and pyrimidinyl groups. Common reagents used in these reactions include fluorobenzene, methylpyrimidine, and phenol derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques would be essential to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: For investigating its biological activity and potential as a therapeutic agent.

Medicine: As a lead compound for drug development, particularly in the treatment of diseases where piperazine derivatives have shown efficacy.

Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact pathways and targets would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

a) Fluorophenyl and Chlorophenyl Derivatives

Compounds with fluorophenyl or chlorophenyl groups at the carboxamide position exhibit distinct physicochemical and biological properties:

- Chlorophenyl derivatives (e.g., ) show reduced molecular weight and altered lipophilicity compared to fluorophenyl analogs, which could impact bioavailability.

b) Heterocyclic Core Modifications

Variations in the heterocyclic ring attached to the piperazine significantly alter electronic properties and binding affinity:

- Key Observations: Pyrimidine-based cores (as in the target compound) offer planar geometry for π-π stacking interactions, whereas triazolo-pyridazine derivatives () introduce additional hydrogen-bonding sites.

Piperazine-Carboxamide Linker Modifications

The piperazine-carboxamide backbone is a common scaffold in medicinal chemistry. Comparative data include:

- Key Observations: The quinazolinone moiety in A4 () introduces a hydrogen-bond donor/acceptor system absent in the target compound, which may enhance kinase inhibition.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide?

Answer:

The synthesis involves multi-step reactions, including:

- Step 1: Formation of the pyrimidine core via cyclization of substituted pyrimidinones under acidic conditions.

- Step 2: Introduction of the piperazine-carboxamide moiety via nucleophilic substitution or coupling agents (e.g., EDC/HOBt).

- Step 3: Fluorophenyl group incorporation using Ullmann coupling or Buchwald-Hartwig amination .

Optimization Tips:

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize byproducts.

- Monitor reaction progress with HPLC-MS to identify incomplete steps .

Basic: How can structural conformation and intramolecular interactions of this compound be validated experimentally?

Answer:

- X-ray Crystallography: Resolve dihedral angles between the pyrimidine ring and fluorophenyl group (e.g., angles ~12–86° observed in analogous compounds) .

- NMR Spectroscopy:

- 1H-NMR: Identify coupling patterns (e.g., J~8–10 Hz for aromatic protons).

- NOESY: Detect through-space interactions between piperazine and fluorophenyl groups.

- FT-IR: Confirm carboxamide C=O stretching at ~1650 cm⁻¹ .

Advanced: How does the 2-fluorophenyl substituent influence the compound’s physicochemical and pharmacokinetic properties?

Answer:

The fluorine atom enhances:

- Lipophilicity (LogP): Increases membrane permeability (ΔLogP ~0.5 vs. non-fluorinated analogs) .

- Metabolic Stability: Reduces CYP450-mediated oxidation via steric hindrance.

- Target Binding: Forms weak C–F⋯H–N hydrogen bonds with receptor residues (e.g., in kinase targets) .

Methodological Validation:

- Molecular Dynamics Simulations: Compare binding free energy (ΔG) of fluorinated vs. non-fluorinated analogs.

- PAMPA Assay: Measure permeability coefficients to confirm enhanced absorption .

Advanced: How to resolve contradictory data in receptor binding affinity assays (e.g., nM vs. µM IC50 values)?

Answer: Contradictions may arise from:

- Assay Conditions:

- Ion Concentration: Varying Mg²⁺/Ca²⁺ levels alter GPCR conformations.

- Temperature: Perform assays at 25°C (equilibrium) vs. 37°C (physiological).

- Data Normalization: Use Z’-factor to validate assay robustness (Z’ >0.5 required) .

Case Study:

If IC50 varies between nM (radioligand binding) and µM (functional cAMP assays):

- Confirm allosteric vs. orthosteric binding via Schild regression analysis.

- Validate with BRET/FRET to detect real-time receptor conformational changes .

Advanced: What computational strategies are effective for predicting off-target interactions of this compound?

Answer:

- Pharmacophore Modeling: Map electrostatic/hydrophobic features against databases (e.g., ChEMBL, PubChem).

- Docking Studies (AutoDock Vina): Screen against kinases (e.g., PIM1, AKT1) due to pyrimidine’s ATP-mimetic motif.

- Machine Learning: Train models on Tox21 data to predict hepatotoxicity or cardiotoxicity .

Validation:

- SPR Biosensor: Measure binding kinetics (ka/kd) for top computational hits.

- Cryo-EM: Resolve compound-bound receptor structures at 3–4 Å resolution .

Basic: Which analytical techniques are critical for purity assessment during synthesis?

Answer:

- HPLC-PDA: Use C18 column (ACN/water +0.1% TFA) to detect impurities ≥0.1%.

- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values.

- LC-HRMS: Verify molecular ion ([M+H]+) with ≤2 ppm mass error .

Advanced: How to design in vitro assays to evaluate the compound’s neuroprotective potential?

Answer:

- Cell Models: Use SH-SY5Y neurons with Aβ42-induced toxicity or glutamate excitotoxicity.

- Endpoints:

- MTT Assay: Measure viability (λ=570 nm).

- ROS Detection: Use DCFH-DA probe (λex/em=485/535 nm).

- Mechanistic Studies:

Advanced: What strategies mitigate metabolic instability in structural analogs of this compound?

Answer:

- Deuterium Exchange: Replace labile H atoms (e.g., piperazine CH2) to slow CYP3A4 oxidation.

- Prodrug Design: Mask carboxamide as ester (hydrolyzed in vivo).

- Bioisosteres: Replace fluorophenyl with trifluoromethylpyridine to reduce Phase II glucuronidation .

Validation:

- Microsomal Stability Assay: Compare t1/2 in human liver microsomes (±NADPH).

- Metabolite ID: Use LC-QTOF to detect hydroxylated or demethylated products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.